molecular formula C16H9I B14492789 3-Iodofluoranthene CAS No. 63277-99-6

3-Iodofluoranthene

Cat. No.: B14492789
CAS No.: 63277-99-6
M. Wt: 328.15 g/mol
InChI Key: GEBQILWILHIYSN-UHFFFAOYSA-N
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Description

3-Iodofluoranthene is a functionalized polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced synthetic and materials chemistry. As a halogenated derivative of the fluoranthene scaffold, its primary research value lies in its utility as a versatile synthetic intermediate. Fluoranthene-based structures are prominently featured in the development of novel organic electronic materials, including organic light-emitting diodes (OLEDs) and field-effect transistors, due to their favorable optoelectronic properties . Furthermore, the fluoranthene core is a structural component found in several fungal natural products, making derivatives like this compound valuable precursors in total synthesis endeavors . The iodine atom on the fluoranthene skeleton serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex and extended π-conjugated systems . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9I/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQILWILHIYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501206
Record name 3-Iodofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63277-99-6
Record name 3-Iodofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodofluoranthene and Positional Isomers

Precursor-Based Synthesis of 3-Iodofluoranthene

The synthesis of the target compound, this compound, is most commonly achieved by modifying a fluoranthene (B47539) molecule that already possesses a suitable functional group at the 3-position.

Synthesis from 3-Bromofluoranthene (B87237)

The conversion of 3-bromofluoranthene to this compound represents a halogen exchange (Finkelstein-type) reaction. Traditional Finkelstein reactions, which involve treating an alkyl halide with an alkali metal iodide in acetone, are generally ineffective for aryl halides due to the strength of the carbon-halogen bond on an sp²-hybridized carbon. Consequently, the direct substitution of bromine with iodine on the fluoranthene ring requires more rigorous, catalyzed conditions.

The so-called "aromatic Finkelstein reaction" is typically catalyzed by copper(I) iodide, often in the presence of a ligand such as a diamine. wikidoc.org Another approach involves palladium or nickel catalysts. wikidoc.org While specific documented examples for the conversion of 3-bromofluoranthene to this compound are not prevalent in general literature, the principles of the Ullmann condensation provide a viable theoretical pathway. This reaction would involve heating 3-bromofluoranthene with a source of iodide, such as copper(I) iodide or potassium iodide, in the presence of a copper catalyst, likely at high temperatures. testbook.comorganic-chemistry.org The reactivity in such reactions typically follows the trend I > Br > Cl, making the displacement of bromine feasible. mdpi.com

Table 1: Theoretical Catalyzed Halogen Exchange for this compound Synthesis

Precursor Reagents Catalyst System (Proposed) Product

Diazotization-Iodination Pathways for Aminofluoranthenes

A more common and reliable method for synthesizing this compound is through the diazotization of 3-aminofluoranthene (B1220000), followed by a Sandmeyer-type reaction. This pathway begins with the treatment of 3-aminofluoranthene with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0–5 °C). This process converts the primary aromatic amine into a diazonium salt.

The resulting diazonium salt is then treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas), facilitating its displacement by the iodide ion to yield this compound. This method is a standard and widely applicable procedure for introducing iodine onto an aromatic ring. The synthesis of 3-bromofluoranthene from 3-aminofluoranthene via a Sandmeyer reaction has been documented, confirming the utility of this pathway for halogen introduction at the 3-position.

Iodination of Dialkynylnaphthalenes in Fluoranthene Formation

An alternative strategy involves constructing the fluoranthene skeleton in a manner that incorporates the iodine atom during the cyclization process. One such method is the iodine-mediated cyclization of 1,8-dialkynylnaphthalenes. In a study by Lu, Wang, and co-workers, it was demonstrated that the reaction of certain 1,8-dialkynylnaphthalene derivatives with molecular iodine (I₂) could trigger an electrophilic cyclization to form the five-membered ring of the fluoranthene system, yielding an iodofluoranthene product directly. researchgate.net This approach builds the core structure and functionalizes it in a single, efficient step.

Alternative Synthetic Routes to Iodofluoranthenes

The synthesis of other positional isomers of iodofluoranthene often employs similar strategies, primarily relying on the diazotization of the corresponding aminofluoranthene precursor.

Preparation of 2-Iodofluoranthene

The synthesis of 2-iodofluoranthene has been achieved via the diazotization of 2-aminofluoranthene (B14708915). In a reported procedure, 2-aminofluoranthene is diazotized, and the resulting diazonium salt solution is added to a cold aqueous solution of potassium iodide. The intermediate decomposes to yield 2-iodofluoranthene, which can be isolated and purified by crystallization from ethanol. This method provides a direct and effective route to this specific isomer.

Table 2: Synthesis of 2-Iodofluoranthene via Diazotization

Precursor Reagents Key Intermediate Product Melting Point

Synthesis of 7-Iodofluoranthene

The synthesis of 7-iodofluoranthene serves as a precursor for the gas-phase synthesis of corannulene. Its preparation begins with 7-nitrofluoranthene, which is first reduced to 7-aminofluoranthene (B13745643) using reagents such as iron powder in the presence of ammonium (B1175870) chloride. The resulting 7-aminofluoranthene is then subjected to a diazotization-iodination sequence. This has been accomplished using tert-butyl nitrite (t-BuONO) in the presence of diiodomethane (B129776) (CH₂I₂), iodine (I₂), and copper(I) iodide (CuI) to afford 7-iodofluoranthene.

Table 3: Multi-step Synthesis of 7-Iodofluoranthene

Starting Material Intermediate Reagents for Iodination Step Product

Catalytic Systems in Iodofluoranthene Synthesis

The synthesis of iodofluoranthenes is not typically achieved by direct iodination of the parent fluoranthene due to the challenge of controlling regioselectivity among its multiple non-equivalent C-H bonds. Instead, catalytic strategies often involve constructing the fluoranthene core from precursors already bearing the necessary halogen atoms. These methods provide a more controlled and selective route to specific isomers.

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone in the synthesis of complex polycyclic aromatic hydrocarbons, including fluoranthene derivatives. The primary strategy involves a palladium-catalyzed tandem reaction sequence, typically combining a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. rsc.org This approach generally utilizes a dihalonaphthalene, such as 1,8-diiodonaphthalene (B175167) or 1,8-dibromonaphthalene, as a key starting material. rsc.orgyok.gov.tr

The reaction mechanism commences with the palladium-catalyzed Suzuki-Miyaura coupling of the dihalonaphthalene with an appropriately substituted arylboronic acid. rsc.org Following the initial intermolecular coupling, the same palladium catalyst facilitates a subsequent intramolecular C-H arylation to close the five-membered ring, thereby forming the fluoranthene scaffold. rsc.orgbeilstein-journals.org The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, Pd(dppf)Cl₂ has proven to be an effective catalyst for this transformation, with potassium acetate (B1210297) (KOAc) often used as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org

Research by Türkmen, Metin, and co-workers demonstrated a method for synthesizing substituted fluoranthenes from 1,8-diiodonaphthalene and various arylboronic acids. rsc.org This work highlights the effectiveness of both homogeneous and heterogeneous palladium catalysis. rsc.orgacs.org While this method builds the fluoranthene core, the synthesis of a specifically iodo-substituted fluoranthene would require the use of an iodo-substituted arylboronic acid as the coupling partner.

Another key palladium-catalyzed step in building complex fluoranthenes is the Miyaura borylation, which converts an iodo-substituted aromatic compound into a boronic ester. beilstein-journals.org This intermediate is then used in a subsequent Suzuki coupling. For example, a selectively iodinated naphthalene (B1677914) derivative can be converted to a naphthylboronic ester, which then reacts with a dibromonaphthalene under palladium catalysis to form a benzo[j]fluoranthene structure. beilstein-journals.org The initial iodination of the precursor molecule is often achieved using reagents like N-iodosuccinimide (NIS). beilstein-journals.org

Table 1: Homogeneous Palladium-Catalyzed Synthesis of Fluoranthene Derivatives This table summarizes the reaction conditions for synthesizing fluoranthene derivatives from 1,8-diiodonaphthalene and various arylboronic acids using a homogeneous palladium catalyst, as described in related literature.

EntryArylboronic Acid (Coupling Partner)Catalyst (5 mol %)Base (4 equiv)SolventTemp (°C)Yield (%)Reference
14-Fluorophenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO9071 acs.org
24-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO11078 acs.org
34-Acetylphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO11075 acs.org
4Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO9065 acs.org
54-Methoxyphenylboronic acidPd(dppf)Cl₂·CH₂Cl₂KOAcDMSO9068 acs.org

Copper-Mediated Reactions

Copper catalysis offers alternative and sometimes complementary pathways for the synthesis and iodination of aromatic systems. Copper can be used to mediate the formation of aryl-iodine bonds directly or can be employed in conjunction with other metals, like palladium, in heterogeneous catalysts. acs.orgmdpi.com

One significant copper-mediated process is the aromatic Finkelstein reaction, where an aryl bromide or chloride is converted into a more reactive aryl iodide. mdpi.com This reaction is typically catalyzed by copper(I) iodide (CuI) and is compatible with a wide range of functional groups. organic-chemistry.org This method could be applied to a bromo-fluoranthene isomer to yield the corresponding iodo-fluoranthene.

Copper is also known to catalyze the iodination of arenes. General methods for copper-catalyzed cross-coupling often proceed via an initial iodination of one of the aromatic partners, particularly electron-rich arenes, using molecular iodine (I₂) and a base. nih.gov Furthermore, copper(II)-catalyzed decarboxylative iodination provides a route to install an iodine atom by replacing a carboxylic acid group, a reaction that could be applied to a fluoranthene carboxylic acid isomer. mdpi.com

In the context of fluoranthene synthesis, copper has been used as a co-catalyst with palladium. A heterogeneous catalyst comprising reduced graphene oxide supported copper-palladium (rGO-CuPd) nanocatalysts has been shown to be highly effective and reusable for the tandem Suzuki-Miyaura and C-H arylation reaction sequence. acs.orgbilkent.edu.tr In this system, the reaction proceeds using sodium acetate (NaOAc) as the base in a DMSO/H₂O solvent mixture. bilkent.edu.tr The synergy between copper and palladium in these nanocatalysts enhances catalytic activity for the construction of the fluoranthene skeleton. acs.org

Table 2: Heterogeneous rGO-CuPd Nanocatalyst in Fluoranthene Synthesis This table details the reaction conditions for the synthesis of fluoranthene derivatives using a reusable copper-palladium heterogeneous catalyst, illustrating the role of copper as a co-catalyst.

EntryArylboronic Acid (Coupling Partner)Catalyst (1.8 mol % Pd)Base (5 equiv)SolventTemp (°C)Yield (%)Reference
14-Fluorophenylboronic acidrGO-CuPdNaOAc·3H₂ODMSO/H₂O12069 bilkent.edu.tr
24-(Trifluoromethyl)phenylboronic acidrGO-CuPdNaOAc·3H₂ODMSO/H₂O12075 bilkent.edu.tr
34-Acetylphenylboronic acidrGO-CuPdNaOAc·3H₂ODMSO/H₂O12071 bilkent.edu.tr
4Phenylboronic acidrGO-CuPdNaOAc·3H₂ODMSO/H₂O12063 bilkent.edu.tr
54-Methoxyphenylboronic acidrGO-CuPdNaOAc·3H₂ODMSO/H₂O12065 bilkent.edu.tr

Chemical Reactivity and Derivatization Strategies of 3 Iodofluoranthene

Cross-Coupling Reactions Involving the C-I Bond

The electron-rich nature of the fluoranthene (B47539) system and the reactivity of the C-I bond make 3-iodofluoranthene an excellent substrate for palladium-catalyzed cross-coupling chemistry. The most prominent of these are the Sonogashira and Suzuki-Miyaura reactions, which enable the introduction of alkynyl and aryl groups, respectively.

Sonogashira Coupling Reactions for Ethynylfluoranthene Derivatives

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction has been effectively applied to this compound to synthesize various ethynyl-substituted fluoranthenes, which are valuable precursors for more complex molecular architectures, such as D-π-A (Donor-π-Acceptor) porphyrin sensitizers used in dye-sensitized solar cells.

The synthesis of the parent compound, 3-ethynylfluoranthene (B66400), is a key step for further derivatization. This is typically achieved through a Sonogashira coupling reaction between this compound and a protected acetylene source, followed by a deprotection step.

A common strategy for introducing the ethynyl group involves the use of trimethylsilylacetylene (TMSA). The reaction of this compound with TMSA yields the silyl-protected 3-(trimethylsilylethynyl)fluoranthene. The trimethylsilyl (TMS) group serves as a protecting group that prevents the terminal alkyne from undergoing undesired side reactions, such as homocoupling. This TMS-protected intermediate can then be easily deprotected under basic conditions to yield the terminal alkyne, 3-ethynylfluoranthene, which can be used in subsequent synthetic steps.

The Sonogashira coupling of this compound is typically carried out under an inert atmosphere (nitrogen or argon) using a dual catalytic system. The system comprises a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The reaction is performed in the presence of a base, often an amine like piperidine, which also serves as a solvent, sometimes in conjunction with a co-solvent like tetrahydrofuran (THF). Additional phosphine ligands, such as triphenylphosphine (PPh3), may be added to stabilize the palladium catalyst. The reaction is generally heated to reflux to ensure completion.

The table below summarizes a typical set of reactants and conditions for the Sonogashira coupling of this compound with TMSA.

Reactant/Catalyst/SolventRoleExample
This compoundAryl Halide SubstrateStarting Material
Trimethylsilylacetylene (TMSA)Alkyne SourceCoupling Partner
Pd(PPh3)2Cl2Palladium CatalystCatalyzes C-C bond formation
CuICopper(I) Co-catalystActivates the alkyne
PiperidineBase and SolventNeutralizes HX byproduct, Solvent
Tetrahydrofuran (THF)Co-solventImproves solubility
PPh3LigandStabilizes Pd(0) species
Condition Value
AtmosphereInert (Nitrogen/Argon)
TemperatureReflux

Suzuki–Miyaura Coupling for Arylated Fluoranthenes

The Suzuki–Myaura coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of C(sp2)-C(sp2) bonds between an organohalide and an organoboron compound. This reaction is a powerful tool for synthesizing biaryl compounds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, the high reactivity of aryl iodides makes it a highly viable and expected pathway for the synthesis of 3-arylfluoranthenes.

The general methodology involves the reaction of this compound with an arylboronic acid or arylboronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific electronic and steric properties of the coupling partners.

ComponentFunctionCommon Examples
This compoundElectrophileStarting Material
Arylboronic Acid/EsterNucleophileR-B(OH)2 or R-B(OR')2
Palladium CatalystCatalystPd(PPh3)4, Pd(OAc)2
LigandStabilizerPPh3, Buchwald ligands
BaseActivatorK2CO3, Cs2CO3, K3PO4
SolventMediumToluene, Dioxane, DMF, THF/H2O

Other Functionalization Pathways at the 3-Position

Beyond the Sonogashira and Suzuki-Miyaura reactions, the C-I bond in this compound can potentially participate in a variety of other palladium-catalyzed cross-coupling reactions. These methods open avenues for introducing diverse functional groups at the 3-position, further expanding the library of accessible fluoranthene derivatives. These potential pathways include:

Heck Coupling: Reaction with alkenes to form 3-vinylfluoranthene derivatives.

Stille Coupling: Reaction with organostannanes to introduce alkyl, vinyl, or aryl groups. A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form 3-aminofluoranthene (B1220000) derivatives, which are important in materials science and medicinal chemistry.

Carbonylative Couplings: The insertion of carbon monoxide in the presence of a suitable nucleophile (e.g., an alcohol or amine) to yield esters or amides, respectively.

These reactions would typically employ a palladium catalyst, appropriate ligands, and a base, with conditions tailored to the specific transformation. The exploration of these alternative functionalization pathways could yield novel fluoranthene-based materials with unique properties.

Generation of Substituted Fluoranthenes via Domino Reactions

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation without the isolation of intermediates. While direct domino reactions commencing from this compound are not extensively documented in the literature, the principles of such sequences can be applied to its derivatization.

Palladium-catalyzed domino reactions are particularly powerful for the construction of complex aromatic systems. For instance, a sequence involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation can be envisioned for the synthesis of substituted fluoranthenes from a suitably functionalized this compound precursor. acs.orgnih.gov This type of reaction demonstrates a broad substrate scope and tolerance for various functional groups. acs.orgnih.gov

Arylboronic acids and esters bearing both electron-donating and electron-withdrawing substituents can be successfully employed in these tandem reactions, leading to the formation of fluoranthene products in good yields. acs.org This highlights the potential for creating a diverse library of fluoranthene derivatives through carefully designed domino sequences.

Reactant 1Reactant 2Catalyst/ReagentsProductYieldReference
1,8-Diiodonaphthalene (B175167)Arylboronic acidPd(dppf)Cl2, KOAcSubstituted FluorantheneUp to 78% acs.orgnih.gov
1,8-DiiodonaphthaleneArylboronic acid pinacol esterrGO-CuPd nanocatalysts, NaOAc·3H2OSubstituted FluorantheneGood yields acs.orgnih.gov

Post-Synthetic Modifications and Functional Group Tolerance

Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. In the context of this compound, the iodine atom serves as a versatile handle for a wide array of post-synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of various substituents, thereby fine-tuning the properties of the fluoranthene core.

The Suzuki-Miyaura coupling is a prominent example, enabling the formation of carbon-carbon bonds between this compound and a wide range of organoboron reagents. This reaction is known for its high functional group tolerance, allowing for the coupling of substrates bearing sensitive functionalities without the need for protecting groups. This robustness is crucial for the synthesis of complex, functionalized fluoranthene derivatives.

Similarly, other palladium-catalyzed reactions such as the Heck and Sonogashira couplings can be employed to introduce alkenyl and alkynyl groups, respectively, at the 3-position of the fluoranthene nucleus. The success of these transformations is contingent on the judicious choice of catalyst, ligands, and reaction conditions to ensure compatibility with various functional groups.

The tolerance of these cross-coupling reactions to different functional groups is a critical aspect of their synthetic utility. Studies on related polycyclic aromatic hydrocarbons have shown that functional groups such as nitriles, amides, and ketones are well-tolerated in palladium-catalyzed C-H arylation reactions, a key step in some domino sequences leading to fluoranthenes. acs.org This suggests that similar functional group compatibility can be expected in the derivatization of this compound.

Starting MaterialReaction TypeTolerated Functional GroupsReference
Substituted Arylboronic AcidsSuzuki-Miyaura CouplingNitrile, Amide, Ketone, Ester, Nitro acs.org
Polycyclic Aromatic HydrocarbonsSuzuki-Miyaura CouplingElectron-donating and electron-withdrawing groups scispace.com

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity in the derivatization of this compound is primarily dictated by the position of the iodine atom. Cross-coupling reactions will occur specifically at the C3 position, ensuring a high degree of regiocontrol in the introduction of new substituents.

However, when considering further functionalization of the resulting substituted fluoranthene, the directing effects of both the newly introduced group and the inherent reactivity of the fluoranthene nucleus come into play. Electrophilic aromatic substitution on the fluoranthene core is a complex process, with the outcome depending on the nature of the electrophile and the reaction conditions. The electron density distribution within the fluoranthene molecule influences the position of subsequent electrophilic attack. Computational and experimental studies on the electrophilic substitution of fluoranthene itself can provide insights into the probable sites of further functionalization. Generally, electrophilic attack is favored at positions with the highest electron density.

Stereoselectivity becomes a relevant consideration when chiral centers are introduced during the derivatization of this compound or when the resulting fluoranthene derivative is subjected to reactions that can generate stereoisomers. For instance, if a prochiral substituent is introduced at the 3-position, subsequent reactions could potentially be controlled to favor the formation of one enantiomer or diastereomer over another.

The use of chiral catalysts or auxiliaries in reactions involving fluoranthene derivatives can induce stereoselectivity. While specific examples involving this compound are scarce in the literature, the principles of asymmetric synthesis are broadly applicable. For example, asymmetric Heck reactions or the use of chiral ligands in Suzuki-Miyaura couplings could potentially lead to the stereoselective synthesis of chiral fluoranthene derivatives. The development of stereoselective methods for the functionalization of PAHs is an active area of research, driven by the demand for enantiopure materials with specific chiroptical properties.

Applications of 3 Iodofluoranthene Derivatives in Advanced Materials Research

Materials for Organic Electronics

Organic electronics utilize carbon-based materials to create electronic devices, offering advantages like flexibility and low-cost fabrication. ossila.comgdch.de Fluoranthene (B47539) derivatives have emerged as significant materials in this field, particularly for light-emitting and optoelectronic applications. researchgate.netiisc.ac.in

Donor-π-Acceptor Systems for Optoelectronic Devices

Donor-π-acceptor (D-π-A) systems are a fundamental architecture for molecules used in organic electronics. sciengine.com In this design, an electron-donating unit (the donor) is linked to an electron-accepting unit (the acceptor) via a π-conjugated spacer, facilitating intramolecular charge transfer upon photoexcitation. bilkent.edu.trrsc.org This process is essential for the function of devices like organic photovoltaics and organic light-emitting diodes (OLEDs). ossila.com

Fluoranthene derivatives can be engineered to act as either the donor or acceptor component. In some systems, the fluoranthene unit functions as an electron-withdrawing group (acceptor). researchgate.net For instance, a thiophene-fused diazabenzo[k]fluoranthene derivative was synthesized to act as an electron-deficient unit in a D-A type polymer donor, PABF-Cl, for use in organic solar cells. nih.gov When combined with a near-infrared acceptor, this polymer donor achieved a power conversion efficiency of 11.8%. nih.gov The strategic selection of donor and acceptor units allows for the tuning of the molecule's energy levels and absorption spectra, which is critical for device performance. sciengine.com

Fluoranthene-Based Blue Fluorescent Materials for Electroluminescent Devices

The development of stable and efficient blue-emitting materials remains a significant challenge in the production of full-color displays and lighting based on OLEDs. aip.org Fluoranthene derivatives are highly promising candidates due to their wide band-gap, high photoluminescence quantum yields (PLQY), and excellent thermal and electrochemical stability. iisc.ac.inrsc.org

Researchers have synthesized various symmetrically and non-symmetrically functionalized fluoranthene derivatives for use in non-doped electroluminescent devices. rsc.orgrsc.org These materials exhibit deep blue emission in both solution and solid states. rsc.orgresearchgate.net By substituting different functional groups on the fluoranthene periphery, the emission wavelength can be tuned. OLEDs fabricated using these materials as the emissive layer have demonstrated the ability to shift the electroluminescence maxima from sky blue (477 nm) to bluish-green (490 nm). rsc.orgresearchgate.net These non-doped devices have achieved high luminance (≥2000 cd/m²) and notable external quantum efficiencies (EQE) ranging from 1.1% to 1.4%. rsc.org

In other work, doping a blue-fluorescent 7,8,10-triphenylfluoranthene into a host material resulted in a highly efficient OLED with a pure blue emission peak at 456 nm. aip.org This device achieved a luminous efficiency of 3.33 cd/A and an external quantum efficiency of 2.48%. aip.org

Device TypeEmitting MaterialHost/DopantPeak Emission (nm)External Quantum Efficiency (EQE)Ref
Non-doped OLEDFunctionalized Fluoranthene DerivativesN/A477 - 4901.1 - 1.4% rsc.org
Doped OLED7,8,10-triphenylfluorantheneDipyrenylfluorene derivative4562.48% aip.org

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells are a type of photovoltaic cell that uses a photosensitizer—a dye—adsorbed onto a semiconductor surface to convert light into electricity. acs.org Porphyrins, which mimic the light-harvesting properties of chlorophyll, are a class of dyes that have shown excellent performance in DSSCs. researchgate.netpdx.edu

Influence of Fluoranthene-Linked Porphyrin Structures on Device Performance

The molecular engineering of D-π-A porphyrin sensitizers significantly impacts the resulting device's photovoltaic performance. rsc.org A study of three sensitizers—LG8, LG9, and LG10—illustrates this relationship. All three dyes used 3-ethynylfluoranthene (B66400) as the donor unit but featured different auxiliary acceptor groups: 2,1,3-benzothiadiazole (B189464) (BTD) for LG8, 2,3-diphenylquinoxaline (B159395) (DPQ) for LG9, and 2,3-di(thiophen-2-yl)quinoxaline (DTQ) for LG10. researchgate.netrsc.orgirb.hr

The modification of the acceptor unit led to notable differences in performance. The LG8 and LG10 sensitizers exhibited the best power conversion efficiencies (PCE), significantly outperforming LG9. rsc.orgirb.hr This difference was attributed to the electronic properties of the acceptor groups and their influence on the molecule's energy levels. rsc.org The results underscore how tuning the acceptor component in a fluoranthene-donor porphyrin system can optimize device efficiency. rsc.org

Photovoltaic Performance of Fluoranthene-Porphyrin Dyes

Sensitizer Auxiliary Acceptor Jsc (mA cm⁻²) Voc (V) Fill Factor (ff) Power Conversion Efficiency (η) Ref
LG8 2,1,3-benzothiadiazole (BTD) 7.42 0.65 0.64 3.11% rsc.org
LG9 2,3-diphenylquinoxaline (DPQ) 4.31 0.58 0.60 1.50% rsc.org

| LG10 | 2,3-di(thiophen-2-yl)quinoxaline (DTQ) | 6.53 | 0.66 | 0.66 | 2.86% | rsc.org |

Intramolecular Energy Transfer and Charge Separation in DSSCs

The efficiency of a DSSC is critically dependent on effective intramolecular energy transfer and charge separation within the dye molecule. researchgate.netresearchgate.net In fluoranthene-porphyrin sensitizers, the fluoranthene donor absorbs higher-energy photons and transfers this energy to the porphyrin core. rsc.org This is followed by electron injection from the excited dye into the conduction band of the semiconductor (typically TiO₂). rsc.orgirb.hr

In the case of the LG8 sensitizer, UV-visible absorption and fluorescence spectroscopy revealed a significant quenching of the donor's emission, confirming an efficient transfer of energy from the fluoranthene-linked porphyrin to the BTD auxiliary acceptor. researchgate.netresearchgate.netrsc.org This efficient, red-shifted energy transfer contributes to a higher PCE. researchgate.net Furthermore, Density Functional Theory (DFT) calculations showed that the Lowest Unoccupied Molecular Orbital (LUMO) energies of LG8 and LG10 were well-matched with the conduction band edge of TiO₂, facilitating faster electron injection from the excited dye. researchgate.netrsc.orgirb.hr This rapid charge separation and injection process is a key factor behind the superior performance of the LG8 and LG10 dyes compared to LG9. rsc.orgirb.hr

Potential in Other Advanced Materials Systems

Beyond the well-explored domains of organic light-emitting diodes (OLEDs) and photovoltaics, the unique structural and electronic characteristics of 3-iodofluoranthene derivatives position them as promising candidates for a variety of other advanced material systems. The presence of the reactive iodine atom facilitates further functionalization, allowing for the covalent integration of the fluoranthene core into diverse material architectures. This versatility opens up potential applications in fields such as chemical sensors, functional polymers, nonlinear optical (NLO) materials, and hybrid nanomaterials.

The inherent fluorescence of the fluoranthene moiety is a key attribute that can be harnessed for sensing applications. By attaching specific recognition units to the fluoranthene platform via the iodine position, derivatives can be designed to act as highly selective and sensitive fluorescent probes. nih.govmdpi.comresearchgate.net The principle behind these sensors often involves a change in the fluorescence signal (either "turn-on" or "turn-off") upon binding with a target analyte. researchgate.net This change can be triggered by various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced aggregation or conformational changes.

Table 1: Potential Fluorescent Sensor Applications for this compound Derivatives

Target AnalyteSensing Mechanism PrinciplePotential Derivative Structure
Metal Ions (e.g., Fe³⁺, Ca²⁺)Chelation-induced fluorescence quenching or enhancement. mdpi.comFluoranthene core functionalized with a metal-ion-specific chelating agent (e.g., crown ether, bipyridine).
Biological Molecules (e.g., amino acids, proteins)Binding-induced changes in the fluorophore's microenvironment, leading to spectral shifts or intensity changes. nih.govbiorxiv.orgFluoranthene unit conjugated to a biomolecule recognition element (e.g., a specific peptide sequence).
Environmental PollutantsInteraction with the π-system of the fluoranthene, causing fluorescence quenching.Simple, unfunctionalized fluoranthene derivatives or those with electron-donating/withdrawing groups to tune sensitivity.

The reactivity of this compound also makes it a valuable monomer for the synthesis of functional polymers . rsc.orgempa.ch Through polymerization techniques like Sonogashira or Suzuki cross-coupling (following conversion of the iodo group), the rigid, planar, and fluorescent fluoranthene unit can be incorporated into polymer backbones. This can impart desirable photophysical, electronic, and thermal properties to the resulting materials. specificpolymers.compccl.at Such polymers could find use in applications ranging from conductive plastics to advanced coatings and membranes for separation processes. rsc.org

Another significant area of potential is in nonlinear optical (NLO) materials . igntu.ac.inrochester.edu Materials with high third-order NLO susceptibility are crucial for developing technologies like all-optical switching and optical data processing. igntu.ac.inchungbuk.ac.kr The extended π-conjugated system of the fluoranthene core provides a basis for NLO activity. mdpi.comwikipedia.org Strategic derivatization, starting from this compound, could be employed to create molecules with enhanced NLO properties by introducing donor-acceptor groups to increase molecular polarizability.

Table 2: Research Directions for this compound in Emerging Material Systems

Material SystemKey Property of Fluoranthene DerivativePotential ApplicationResearch Focus
Functional Polymers rsc.orgPhotoluminescence, π-conjugationLight-emitting polymers, conductive materials, separation membranes.Development of efficient polymerization routes from this compound; tuning polymer properties via side-chain engineering.
Nonlinear Optical (NLO) Materials rochester.edumdpi.comHigh molecular hyperpolarizabilityOptical switching, frequency conversion, optical limiting. wikipedia.orgSynthesis of push-pull systems based on the fluoranthene scaffold to maximize NLO response.
Hybrid Nanomaterials nih.govresearchgate.netFluorescence, surface functionalizationFluorescent tagging of nanoparticles, creating hybrid photocatalysts. rsc.orgMethods for grafting fluoranthene derivatives onto nanoparticle surfaces (e.g., quantum dots, metal oxides). nih.govrice.edu

Finally, there is potential for using this compound derivatives in the creation of hybrid nanomaterials . rsc.orgmdpi.com Organic fluorescent molecules are often used to functionalize nanoparticles to create probes for bio-imaging or to modify the nanoparticles' electronic properties. nih.govrice.edu The fluoranthene derivative could be attached to the surface of inorganic nanoparticles, combining the processability and fluorescence of the organic component with the unique physical properties (e.g., magnetism, plasmon resonance) of the inorganic core. mdpi.com This synergy could lead to novel materials for applications in diagnostics, catalysis, and electronics.

Spectroscopic and Photochemical Investigations of 3 Iodofluoranthene Derivatives

Ultraviolet-Visible Absorption Spectroscopy of Fluoranthene (B47539) Derivatives

The electronic absorption properties of fluoranthene derivatives are characterized by multiple absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, corresponding to π→π* electronic transitions. rsc.org The absorption spectra of functionalized fluoranthenes typically exhibit two or more distinct bands. For instance, symmetrically and non-symmetrically functionalized fluoranthene derivatives in solution show well-resolved, intense absorption bands around 300 nm and 375 nm. researchgate.net

In a study of fluoranthene-based dyes, two characteristic absorption bands were observed at 291 nm and 377 nm in a THF solution, which are attributed to π→π* transitions. rsc.org The introduction of different functional groups onto the fluoranthene core can lead to shifts in these absorption bands. However, substitutions on the periphery of the fluoranthene core, such as phenyl rings, may not cause a significant shift in the absorption maxima. researchgate.net For example, a fluoranthene derivative, 3j, displayed two absorption bands in the 250–300 nm and 300–400 nm regions, which are assigned to the S0 → S2 and S0 → S1 electron transitions, respectively. rhhz.net

In the context of donor-π-acceptor (D-π-A) systems, where a fluoranthene moiety can act as an electron donor, the absorption spectrum can be significantly altered. For instance, in porphyrin sensitizers incorporating 3-ethynylfluoranthene (B66400) as a donor, the presence of an auxiliary acceptor like 2,1,3-benzothiadiazole (B189464) (BTD) can cause a large bathochromic (red) shift in the UV-visible absorption spectrum. researchgate.netrsc.org This shift is indicative of strong electronic coupling and intramolecular interactions between the donor and acceptor components.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)
FOHTHF291, 377-
FSHTHF291, 377-
3jToluene250-300, 300-400-
LG8 (Porphyrin-Fluoranthene D-π-A)THFRed-shifted compared to constituents-

Fluorescence Spectroscopy and Emission Characteristics

Fluoranthene derivatives are known for their strong fluorescence properties, often emitting in the blue region of the visible spectrum. rsc.orgnih.gov This makes them attractive materials for applications such as organic light-emitting diodes (OLEDs). nih.govacs.org The emission characteristics, including the wavelength of maximum emission (λem) and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment. rsc.orgunt.edu

For example, two fluoranthene derivatives, FOH and FSH, exhibit intense blue emission around 450 nm in THF solution, with fluorescence quantum yields of approximately 30% and 61%, respectively. rsc.org The difference in quantum yield highlights the significant effect of the functional group, with the thiol group in FSH leading to higher emission intensity. rsc.org In another study, a series of highly arylated fluoranthene derivatives displayed deep-blue emissions with high fluorescence quantum yields, ranging from 0.57 to 0.80 in solution and 0.42 to 0.65 in neat films. rsc.org

The solvent polarity can also influence the fluorescence emission of fluoranthene derivatives. unt.edu For some derivatives, an increase in solvent polarity can lead to changes in the emission intensity ratios, classifying them as "probe" molecules. unt.edu In D-π-A systems, the fluorescence of the donor fluoranthene moiety is often quenched, which is a key indicator of efficient intramolecular energy or electron transfer to the acceptor. researchgate.netrsc.org For instance, in porphyrin sensitizers with a 3-ethynylfluoranthene donor, a significant quenching of the donor's emission confirms an efficient intramolecular energy transfer process. researchgate.netrsc.org

CompoundSolvent/StateExcitation Wavelength (λex, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
FOHTHF-~450~0.30
FSHTHF-~450 (slightly blue-shifted vs FOH)~0.61
Arylated Fluoranthenes (range)Solution--0.57-0.80
Arylated Fluoranthenes (range)Neat Film--0.42-0.65
3jToluene-442-

Excited State Energy Transfer Mechanisms in D-π-A Systems

In donor-π-acceptor (D-π-A) systems, the transfer of energy or electrons from an excited donor to an acceptor is a critical process that dictates the material's function in devices like dye-sensitized solar cells (DSSCs). researchgate.netrsc.org Fluoranthene derivatives, such as 3-ethynylfluoranthene, have been effectively used as energy donors in such systems. researchgate.netrsc.orgrsc.org The efficiency of these systems is often linked to how intramolecular photoinduced energy or electron transfer influences device performance. researchgate.netrsc.org

The mechanism of energy transfer can be investigated through steady-state and time-resolved fluorescence spectroscopy. rsc.org A significant quenching of the donor's fluorescence, accompanied by a bathochromic shift in the absorption spectrum of the D-π-A system, confirms efficient intramolecular energy transfer. researchgate.netrsc.org In a study of porphyrin sensitizers, a system with 3-ethynylfluoranthene as the donor and 2,1,3-benzothiadiazole (BTD) as an auxiliary acceptor (LG8) demonstrated more efficient and red-shifted energy transfer compared to systems with other acceptors. researchgate.netrsc.org This efficient energy transfer from the fluoranthene-linked porphyrin to the BTD acceptor was a key factor in the enhanced power conversion efficiency of the corresponding DSSC. researchgate.netrsc.org

The nature of the excited state can be complex. Upon photoexcitation, an intramolecular charge transfer (ICT) state can form, where there is a significant separation of charge between the donor and acceptor moieties. ossila.com This process can occur through bonds or through space, depending on the molecular architecture. ossila.com The formation of these ICT states is crucial for applications in photonics, sensing, and energy conversion. ossila.com

Photophysical Properties of Functionalized Fluoranthenes

The photophysical properties of fluoranthenes can be finely tuned by introducing various functional groups at different positions on the aromatic core. rsc.orgresearchgate.net This functionalization allows for the modification of key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. The goal is often to enhance properties like emission efficiency and thermal and electrochemical stability for applications in organic electronics. rsc.orgnih.gov

For example, the introduction of aryl rings at the periphery of the fluoranthene unit can prevent the molecules from adopting a planar structure and undergoing π-π stacking, which is a common cause of concentration quenching in the solid state. rsc.org This strategy has proven effective in reducing aggregation-induced quenching and maintaining high photoluminescence quantum yields in neat films. rsc.org

The nature and position of substituents can also influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For instance, in fluoranthene imides, the LUMO energy levels can be tuned by carefully selecting the substituents, which in turn affects their electronic properties. rsc.org A summary of key photophysical data for various fluoranthene derivatives is presented in the table below.

Compound/SeriesKey FeatureFluorescence Quantum Yield (ΦF)Emission ColorKey Finding
FOH-OH functionalization~0.30 (in THF)BlueDemonstrates fluorescence quenching sensing capabilities. rsc.org
FSH-SH functionalization~0.61 (in THF)BlueHigher quantum yield compared to FOH. rsc.org
Arylated FluoranthenesSymmetric and non-symmetric aryl substitution0.42-0.65 (neat film)Deep-blueReduced aggregation quenching in solid state. rsc.org
Porphyrin-Fluoranthene D-π-A (LG8)3-ethynylfluoranthene donor- (Quenched)-Efficient intramolecular energy transfer. researchgate.netrsc.org

Electrochemistry of Fluoranthene-Based Sensitizers

The electrochemical properties of fluoranthene derivatives, particularly their oxidation and reduction potentials, are crucial for their application as sensitizers in devices like DSSCs and as materials in OLEDs. acs.orgresearchgate.net These properties determine the HOMO and LUMO energy levels, which in turn govern charge injection and transport processes. rsc.orgresearchgate.net Cyclic voltammetry is a common technique used to investigate these properties.

The HOMO and LUMO energy levels of fluoranthene-based dyes can be conveniently tuned by altering the donor and acceptor moieties within the molecular structure. researchgate.nethud.ac.ukdiva-portal.org For instance, in a series of fluoranthene-based dyes, changing the spacer and acceptor units allowed for the tuning of these energy levels, which was confirmed by electrochemical measurements. hud.ac.ukdiva-portal.org

In D-π-A porphyrin sensitizers containing a 3-ethynylfluoranthene donor, density functional theory (DFT) calculations have shown that the LUMO energy levels can be destabilized to match the conduction band edge of TiO2 nanoparticles. researchgate.netrsc.org This energetic alignment facilitates faster electron injection from the dye's excited state into the semiconductor's conduction band, leading to improved device efficiency. researchgate.netrsc.org The electrochemical behavior of fluoranthene derivatives often shows reversible reduction waves, corresponding to the formation of a radical anion, while the oxidation waves can be more complex and dependent on the specific donor groups attached. researchgate.net For example, the cyclic voltammogram of (7,12-diphenyl)benzo[k]fluoranthene shows a reversible reduction and an irreversible oxidation. utexas.eduacs.org

Compound/SeriesKey FeatureOxidation Potential (Eox, V vs. Fc/Fc+)Reduction Potential (Ered, V vs. Fc/Fc+)Key Finding
(7,12-diphenyl)benzo[k]fluorantheneParent fluoranthene derivativeIrreversibleReversibleFundamental electrochemical behavior. utexas.eduacs.org
Fluoranthene Dyes (e.g., DPP-I)Varied donor/acceptor unitsTunableTunableHOMO/LUMO levels can be engineered for DSSCs. researchgate.net
Porphyrin-Fluoranthene D-π-A (LG8, LG10)3-ethynylfluoranthene donor--LUMO levels match TiO2 for efficient electron injection. researchgate.netrsc.org
Fluorene-Based SensitizersComparison with fluoranthenesLow for rod-shaped dyes-Structural changes impact redox potentials and device performance. acs.org

Theoretical and Computational Chemistry Studies on 3 Iodofluoranthene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.org It is a widely used approach in chemistry and materials science due to its balance of accuracy and computational cost. wikipedia.org DFT calculations have been applied to derivatives of 3-iodofluoranthene to understand their fundamental electronic properties.

For instance, in the study of porphyrin-based sensitizers for dye-sensitized solar cells (DSSCs), where a derivative of this compound, 3-ethynylfluoranthene (B66400), acts as an electron donor, DFT calculations were crucial. rsc.org These calculations, often performed with functionals like B3LYP, help in determining the geometric and electronic structures of the ground state of these complex molecules. wikipedia.orgnih.gov The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data. sumitomo-chem.co.jpnih.gov For example, studies have shown that hybrid functionals, which mix Hartree-Fock exchange with DFT exchange-correlation, can provide accurate predictions of molecular properties. wikipedia.orgnih.gov

DFT is also used to analyze the electronic states of transition-metal complexes, which are relevant in catalytic reactions involving derivatives of this compound. sumitomo-chem.co.jp The method allows for the investigation of electronic states related to d-orbitals in transition metals, which are influenced by coordinated ligands. sumitomo-chem.co.jp While DFT is a ground-state theory, its principles are extended by other methods to study excited states and time-dependent phenomena. wikipedia.orgpsu.edu

It's important to note that the accuracy of DFT can be affected by the chosen functional, and there are known limitations, such as the description of intermolecular interactions and charge transfer excitations. stackexchange.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of the properties of molecules in their excited states. mpg.dewikipedia.org This method is particularly valuable for understanding phenomena like light absorption and emission, which are central to the applications of this compound derivatives in optoelectronics. psu.eduwikipedia.org

The accuracy of TD-DFT results, much like DFT, depends on the choice of the exchange-correlation functional. sumitomo-chem.co.jp Different functionals may yield varying results for excitation energies, and it is often necessary to benchmark them against experimental data. sumitomo-chem.co.jpnih.gov For example, in studies of iron(II) complexes, various functionals were assessed for their ability to reproduce experimental UV-Vis spectra, with B3LYP and CAM-B3LYP being recommended for treating excited states. researchgate.net

Despite its successes, TD-DFT has limitations. It can struggle to accurately describe certain types of excited states, such as those with significant charge-transfer character or double-excitation character. uci.edu Nevertheless, it remains a primary computational tool for investigating the excited-state properties of medium to large-sized molecules due to its computational efficiency compared to more rigorous wavefunction-based methods. nih.govpsu.edu

Computational Modeling of Energy Transfer and Charge Injection Processes

Computational modeling is a vital tool for understanding and predicting energy transfer and charge injection processes in molecular systems, which are key to the performance of organic electronic devices. chemrxiv.orgmdpi.comtechscience.com For derivatives of this compound used in applications like dye-sensitized solar cells (DSSCs), these models provide insights into the mechanisms that govern device efficiency. rsc.org

In the context of fluoranthene-based D–π–A porphyrin sensitizers, computational studies have been employed to investigate intramolecular energy transfer from the fluoranthene (B47539) donor to the porphyrin core and subsequent charge injection into a semiconductor material like TiO2. rsc.org These studies often involve analyzing the molecular orbitals and their energy levels to determine the feasibility and directionality of energy and electron transfer. rsc.org An efficient intramolecular energy transfer from the donor to the acceptor is crucial for enhancing charge separation and, consequently, the power conversion efficiency of the solar cell. rsc.org

Theoretical models can also elucidate the factors that influence the rate and efficiency of these processes. For instance, the nature of the π-conjugated linker connecting the donor and acceptor units can significantly impact the electronic coupling between them and, therefore, the energy transfer dynamics. mdpi.com Computational protocols that combine quantum chemistry calculations with kinetic models can be used to simulate population dynamics and explore how factors like molecular conformation and the energy levels of different states modulate the competition between energy transfer, charge transfer, and other decay pathways. chemrxiv.org

Prediction of Molecular Orbital Levels (LUMO, HOMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy. nih.govresearchgate.net Computational methods, particularly DFT, are widely used to predict these molecular orbital levels. nih.govrsc.org

For derivatives of this compound used in organic electronics, the HOMO and LUMO energy levels are critical for designing efficient devices. rsc.org For example, in dye-sensitized solar cells, the HOMO level of the dye should be lower than the redox potential of the electrolyte for efficient dye regeneration, while the LUMO level should be higher than the conduction band edge of the semiconductor (e.g., TiO2) to ensure efficient electron injection. rsc.org

Table 1: Predicted HOMO and LUMO Energy Levels for Fluoranthene-Based Porphyrin Sensitizers

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
LG8 -5.15-2.882.27
LG9 -5.12-2.752.37
LG10 -5.16-2.872.29

Data sourced from theoretical calculations on D–π–A porphyrin sensitizers where fluoranthene acts as a donor. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.orgscribd.com This analysis is crucial for understanding how a molecule's three-dimensional structure influences its properties and reactivity. libretexts.org For flexible molecules like derivatives of this compound, which may be part of larger, non-rigid systems, understanding the preferred conformations is essential.

Computational methods can be used to perform conformational analysis by calculating the energies of different conformers. ethz.ch This can reveal the most stable conformations and the energy barriers to rotation around single bonds. chemistrysteps.com For instance, in complex molecules, unfavorable steric interactions can lead to the adoption of specific conformations to minimize energy. ethz.ch

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. stanford.edunih.govprotocols.io By simulating the motion of atoms and molecules, MD can explore the conformational space of a system and provide insights into processes like protein folding, ligand binding, and the dynamics of materials at the atomic level. stanford.edufrontiersin.orgbnl.gov In the context of materials science, MD simulations can be used to understand the structural and dynamic properties of materials containing fluoranthene derivatives, for example, in polymers or self-assembled monolayers. While specific MD studies on this compound were not found, the methodology is broadly applicable to understanding the behavior of such molecules in condensed phases.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. uq.edu.ausmu.edu By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction pathway. smu.edu

For reactions involving this compound or its derivatives, computational methods can be used to explore potential reaction mechanisms. For example, in the synthesis of 3-ethynylfluoranthene from this compound via a Sonogashira coupling reaction, computational studies could be used to investigate the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgresearchgate.net Similarly, for the I2-mediated cyclization of dialkynylnaphthalenes to form iodofluoranthenes, computational modeling could help to understand the energetics and stereochemistry of the cyclization process. researchgate.netacs.org

DFT is a common method for these types of studies, allowing for the calculation of activation energies and reaction enthalpies, which can be compared with experimental data. sumitomo-chem.co.jprsc.org For more complex systems or where high accuracy is required, more advanced methods may be employed. uq.edu.au The insights gained from these computational studies can be invaluable for optimizing reaction conditions and designing new synthetic routes. uq.edu.aunih.gov

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies for Fluoranthene (B47539) Functionalization

While classical methods for synthesizing the fluoranthene core exist, contemporary research is focused on developing more efficient, versatile, and regioselective functionalization strategies. The limitations of early methods, such as high reaction temperatures and narrow substrate scope, are being addressed through modern catalytic systems. nih.govresearchgate.net

Future work is progressing towards:

Tandem and Domino Reactions: Methodologies that combine multiple reaction steps into a single synthetic operation are highly sought after for their efficiency. A notable example is the tandem Suzuki-Miyaura and intramolecular C–H arylation reaction, which allows for the construction of substituted fluoranthenes from readily available starting materials like 1,8-diiodonaphthalene (B175167). acs.org Future developments will likely focus on expanding the catalyst scope, including heterogeneous catalysts like reduced graphene oxide (rGO)-CuPd nanocatalysts, to improve reusability and simplify purification. acs.org

Direct C-H Functionalization: Moving beyond the reliance on pre-functionalized substrates (like halogenated arenes) is a major goal. C-H activation strategies allow for the direct introduction of functional groups onto the fluoranthene skeleton, which is highly desirable for late-stage synthesis and the creation of chemical libraries. conicet.gov.ar Research is exploring novel catalysts, including photocatalytic systems, to achieve higher regioselectivity and functional group tolerance for the C-H fluorination and arylation of PAHs. conicet.gov.aracs.org

Diels-Alder Cycloadditions: The Diels-Alder reaction remains a powerful tool for constructing the fluoranthene framework. rsc.org Future strategies will likely involve the design of novel cyclopentadienone and alkyne reactants to access a wider range of substituted fluoranthenes. rsc.orgacs.org This includes the synthesis of donor-acceptor fluoranthenes, which have shown promise as yellow light-emitting materials. rsc.org

A comparison of selected synthetic strategies is presented below.

Synthetic Strategy Key Reactants Catalyst/Conditions Advantages Research Focus
Tandem Suzuki/C-H Arylation1,8-Dihalogenated naphthalene (B1677914), Arylboronic acidsHomogeneous Pd(dppf)Cl₂ or Heterogeneous rGO-CuPdHigh functional group tolerance, good yields. acs.orgImproving catalyst reusability, expanding substrate scope. acs.org
Diels-Alder ReactionNaphthalene-fused cyclopentadienones, AlkynesHigh temperatures or acid treatmentAccess to multisubstituted fluoranthenes. rsc.orgDesign of new dienes/dienophiles for specific properties. rsc.orgacs.org
I₂-Mediated CyclizationDialkynylnaphthalenesI₂, DMSODirect access to iodofluoranthenes. wikipedia.orgBroadening the scope and improving yields.

Exploration of 3-Iodofluoranthene in Catalysis and Reaction Development

The carbon-iodine bond in this compound is a key functional handle for creating more complex molecular architectures through cross-coupling reactions. This makes the compound an invaluable platform for developing and exploring new catalytic transformations. The relative reactivity of organohalides in these reactions typically follows the trend I > OTf > Br >> Cl, making iodo-derivatives highly reactive substrates. wikipedia.org

Emerging areas of exploration include:

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this transformation, enabling the synthesis of 3-alkynylfluoranthene derivatives. organic-chemistry.org These products are versatile intermediates for constructing larger π-conjugated systems, such as donor-π-acceptor (D-π-A) porphyrin sensitizers for use in dye-sensitized solar cells. researchgate.net Future work involves developing milder, copper-free, and more sustainable catalytic systems. organic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki coupling uses a palladium catalyst to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.org The reaction of this compound with various arylboronic acids provides a direct route to 3-arylfluoranthenes, which are precursors to advanced materials. acs.org Research is focused on developing catalysts with higher turnover numbers and tolerance for complex substrates, as well as executing these reactions under more environmentally benign conditions, such as in aqueous media. wikipedia.orgresearchgate.net

Photoredox Catalysis: Light-driven catalytic cycles offer an alternative to traditional thermal methods. Future research could explore the use of this compound in photoredox-catalyzed reactions, such as tin-free reductive dehalogenation systems, to generate fluoranthenyl radicals for subsequent transformations under exceptionally mild conditions. acs.org

Design of New Fluoranthene-Based Materials for Renewable Energy Technologies

Fluoranthene's rigid, planar structure and electron-deficient character make it an attractive building block for organic electronic materials, particularly in the renewable energy sector. researchgate.netarxiv.org Significant research is directed towards its incorporation into materials for next-generation solar cells.

Key research thrusts include:

Dopant-Free Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PVSCs): A major challenge in PVSC technology is the instability caused by dopants typically required for organic HTMs like spiro-OMeTAD. hach.com Fluoranthene-based molecules are being developed as efficient dopant-free HTMs. By designing donor-acceptor (D-A) type structures, researchers can tune the material's energy levels and promote the strong molecular packing needed for efficient hole transport. researchgate.netarxiv.org An optimized fluoranthene-cored HTM, FBA3, has enabled impressive power conversion efficiencies of over 19% in dopant-free PVSCs. hach.com

Sensitizers for Dye-Sensitized Solar Cells (DSSCs): Fluoranthene derivatives are being employed as electron donor units in D-π-A porphyrin-based photosensitizers. researchgate.net In these systems, the fluoranthene moiety absorbs light and facilitates efficient intramolecular energy transfer to the rest of the molecule, ultimately leading to electron injection into the TiO₂ electrode of the solar cell. researchgate.net Future designs will focus on modifying the acceptor and π-bridge components to optimize energy level alignment and enhance power conversion efficiencies. organic-chemistry.orgresearchgate.net

The table below summarizes the performance of select fluoranthene-based materials in solar cell applications.

Material Type Application Key Structural Feature Reported Efficiency Reference
Fluoranthene-cored small molecule (FBA3)Dopant-Free HTM for PVSCBranched D-A-D structure19.27% hach.com
2,3-dicyano-fluoranthene derivativesDopant-Free HTM for PVSCLinear D-A-D structure18.03% rsc.orgresearchgate.net
Porphyrin Sensitizer (LG8)Dye for DSSC3-ethynylfluoranthene (B66400) donor~3.0% researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The inherent fluorescence of the fluoranthene core makes it a promising scaffold for the design of spectroscopic probes. rsc.orgacs.org These probes can be engineered to detect specific analytes or monitor chemical reactions in real-time through changes in their optical properties.

Future research directions are focused on:

Designing "Turn-On" or Ratiometric Probes: The presence of the iodine atom in this compound is expected to quench its fluorescence via the heavy-atom effect. This quenching can be exploited in probe design. A chemical reaction that replaces the iodine atom with another group (e.g., via Suzuki or Sonogashira coupling) would restore fluorescence, creating a "turn-on" sensor for the specific reaction conditions or reactants. This principle allows for real-time monitoring of reaction completion.

Chemosensors for Analytes: Fluoranthene derivatives have been successfully developed as fluorescent chemosensors for detecting nitroaromatic compounds (like picric acid) and for selective staining of intracellular lipid droplets. researchgate.netresearchgate.net The design of novel fluoranthene-based probes for other environmentally or biologically relevant analytes, such as metal ions or pollutants, is an active area of research. tandfonline.com

Surface-Enhanced Raman Spectroscopy (SERS) Sensors: SERS-based sensors offer ultra-high sensitivity. Hybrid platforms combining molecularly imprinted polymers (MIPs) with gold nanoparticles have been developed using fluoranthene as a template molecule, enabling its detection at nanomolar concentrations. conicet.gov.ar Future work could expand this technique to create highly selective sensors for a wider range of PAHs and their derivatives in complex environmental samples. conicet.gov.arpnas.org

Integration of Machine Learning and Automation in Fluoranthene Material Discovery

The traditional process of materials discovery is often slow and resource-intensive. The integration of machine learning (ML) and high-throughput computational screening offers a paradigm shift, enabling the rapid in silico design and evaluation of new materials. libretexts.orgacs.org

This emerging area is impacting fluoranthene research through:

Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms, such as random forests and neural networks, are being used to develop QSPR models that can predict the physicochemical and electronic properties of PAHs. nih.govacs.orgresearchgate.net By training these models on large datasets of known molecules, researchers can accurately predict properties like bandgaps, ionization potentials, and electron affinities for novel fluoranthene derivatives without synthesizing them. nih.govacs.org This accelerates the identification of promising candidates for applications like organic electronics.

High-Throughput Virtual Screening: Density Functional Theory (DFT) calculations are used to compute the properties of potential new molecules. researchgate.netnih.gov When combined with ML, this allows for the rapid screening of vast virtual libraries of fluoranthene derivatives. researchgate.net This computational approach can identify structures with optimal geometries, stability, and electronic properties for specific applications, such as OLEDs, guiding synthetic chemists toward the most promising targets. researchgate.net

Automated Synthesis and Characterization: The ultimate goal is to create a closed-loop system where AI-driven robotic laboratories can autonomously synthesize, test, and characterize new materials based on predictions from computational models. acs.org This would drastically reduce the time and cost of discovering next-generation fluoranthene-based materials for energy, electronics, and sensing applications.

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